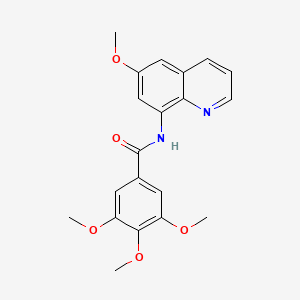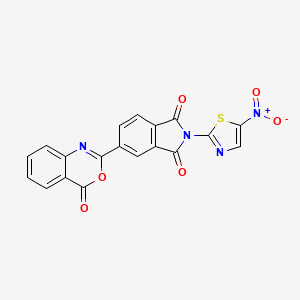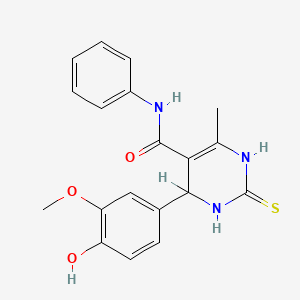![molecular formula C22H38N2O10P2 B5014444 tetraisopropyl (1,3-phenylenebis{[(aminocarbonyl)oxy]methylene})bis(phosphonate)](/img/structure/B5014444.png)
tetraisopropyl (1,3-phenylenebis{[(aminocarbonyl)oxy]methylene})bis(phosphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraisopropyl (1,3-phenylenebis{[(aminocarbonyl)oxy]methylene})bis(phosphonate), also known as TIPPCO, is a white crystalline powder that is widely used in scientific research. It is a phosphonate-based compound that has gained popularity due to its unique properties and versatile applications.
Wirkmechanismus
Tetraisopropyl (1,3-phenylenebis{[(aminocarbonyl)oxy]methylene})bis(phosphonate) inhibits the activity of enzymes and proteins by binding to their active sites. It forms strong hydrogen bonds with the amino acid residues in the active site, thereby preventing the substrate from binding to the enzyme or protein.
Biochemical and Physiological Effects:
tetraisopropyl (1,3-phenylenebis{[(aminocarbonyl)oxy]methylene})bis(phosphonate) has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of various enzymes and proteins, including proteases, phosphatases, and kinases. tetraisopropyl (1,3-phenylenebis{[(aminocarbonyl)oxy]methylene})bis(phosphonate) has also been found to inhibit the growth of cancer cells and viruses.
Vorteile Und Einschränkungen Für Laborexperimente
Tetraisopropyl (1,3-phenylenebis{[(aminocarbonyl)oxy]methylene})bis(phosphonate) has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in large quantities. tetraisopropyl (1,3-phenylenebis{[(aminocarbonyl)oxy]methylene})bis(phosphonate) is also highly soluble in water, which makes it easy to use in biological assays. However, tetraisopropyl (1,3-phenylenebis{[(aminocarbonyl)oxy]methylene})bis(phosphonate) has some limitations, including its relatively low potency and selectivity for certain enzymes and proteins.
Zukünftige Richtungen
There are several future directions for the use of tetraisopropyl (1,3-phenylenebis{[(aminocarbonyl)oxy]methylene})bis(phosphonate) in scientific research. One direction is the development of new drugs based on tetraisopropyl (1,3-phenylenebis{[(aminocarbonyl)oxy]methylene})bis(phosphonate) that can inhibit the activity of specific enzymes and proteins. Another direction is the use of tetraisopropyl (1,3-phenylenebis{[(aminocarbonyl)oxy]methylene})bis(phosphonate) in the synthesis of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of tetraisopropyl (1,3-phenylenebis{[(aminocarbonyl)oxy]methylene})bis(phosphonate) and its potential applications in various fields.
Synthesemethoden
Tetraisopropyl (1,3-phenylenebis{[(aminocarbonyl)oxy]methylene})bis(phosphonate) can be synthesized using various methods, including the reaction of phosphorus trichloride with isopropyl alcohol and phenylglyoxal bis(phenylhydrazone) in the presence of triethylamine. Another method involves the reaction of phosphorus trichloride with isopropyl alcohol and 1,3-phenylenediamine in the presence of triethylamine.
Wissenschaftliche Forschungsanwendungen
Tetraisopropyl (1,3-phenylenebis{[(aminocarbonyl)oxy]methylene})bis(phosphonate) has been extensively used in scientific research due to its ability to inhibit the activity of various enzymes and proteins. It has been used in the development of new drugs, such as antiviral and anticancer agents. tetraisopropyl (1,3-phenylenebis{[(aminocarbonyl)oxy]methylene})bis(phosphonate) has also been used in the synthesis of new materials, such as metal-organic frameworks and nanoparticles.
Eigenschaften
IUPAC Name |
[[3-[carbamoyloxy-di(propan-2-yloxy)phosphorylmethyl]phenyl]-di(propan-2-yloxy)phosphorylmethyl] carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N2O10P2/c1-13(2)31-35(27,32-14(3)4)19(29-21(23)25)17-10-9-11-18(12-17)20(30-22(24)26)36(28,33-15(5)6)34-16(7)8/h9-16,19-20H,1-8H3,(H2,23,25)(H2,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESDJUGZECVHJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(C1=CC(=CC=C1)C(OC(=O)N)P(=O)(OC(C)C)OC(C)C)OC(=O)N)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N2O10P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-4-methyl-1-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B5014363.png)


![[3-(acetylamino)-1-adamantyl]methyl nitrate](/img/structure/B5014384.png)
![2-benzyl-3-(4-methoxyphenyl)-7-(2-thienyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5014385.png)

![methyl 4-{[(3,4-difluorophenyl)amino]methyl}benzoate](/img/structure/B5014405.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B5014410.png)
![[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5014418.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide](/img/structure/B5014421.png)



![dimethyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5014441.png)